6-Bromo-1-naphthyl-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-naphthyl-alpha-D-mannopyranoside is an organic compound with the molecular formula C16H17BrO6. It belongs to the class of naphthyl glycosides and is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a mannopyranoside moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-naphthyl-alpha-D-mannopyranoside typically involves the following steps:
Bromination: The naphthalene ring is brominated using bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.
Glycosylation: The brominated naphthalene is then reacted with alpha-D-mannopyranoside in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is carried out in an anhydrous solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-naphthyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthyl derivatives with hydrogen replacing the bromine atom.
Substitution: Azido, cyano, or thiol-substituted naphthyl derivatives.
Scientific Research Applications
6-Bromo-1-naphthyl-alpha-D-mannopyranoside has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-1-naphthyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of glycoside hydrolases, preventing the hydrolysis of terminal alpha-(1→6) linked mannose residues from oligosaccharides and glycoproteins.
Anti-inflammatory Effects: It inhibits the production of tumor necrosis factor-alpha (TNFα) by activated microglia cells, potentially reducing inflammation in neuroinflammatory conditions.
Comparison with Similar Compounds
6-Bromo-1-naphthyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:
6-Bromo-2-naphthyl-alpha-D-mannopyranoside: Similar structure but with the bromine atom at the 2nd position of the naphthalene ring.
6-Fluoro-1-naphthyl-alpha-D-mannopyranoside: Fluorine atom replacing the bromine atom.
6-Chloro-1-naphthyl-alpha-D-mannopyranoside: Chlorine atom replacing the bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution at the 6th position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(6-bromonaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFMAZUSUKHIY-OWYFMNJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.